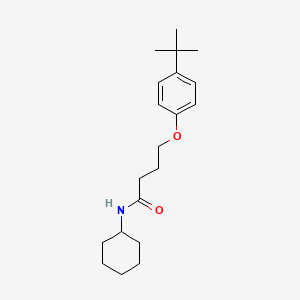![molecular formula C28H25ClN2O3S B11633617 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11633617.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with 4-chloro-N-(2-methylphenyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The carbazole moiety is known for its biological activity, including anticancer and antimicrobial properties.
Medicine
In medicinal chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of the chloro group, which can undergo specific chemical reactions, and the 2-methylphenyl group, which can influence the compound’s biological activity and physical properties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C28H25ClN2O3S |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-8-2-5-11-26(20)31(35(33,34)23-16-14-21(29)15-17-23)19-22(32)18-30-27-12-6-3-9-24(27)25-10-4-7-13-28(25)30/h2-17,22,32H,18-19H2,1H3 |
InChI-Schlüssel |
JJLZLQSHVHWKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![4-({2-(furan-2-yl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633559.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633580.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11633590.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11633592.png)
![2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11633628.png)
![2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B11633631.png)

